molecular formula C13H19N5O6 B12118186 4-amino-5-[[1-(carboxymethylamino)-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid

4-amino-5-[[1-(carboxymethylamino)-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid

Cat. No.: B12118186
M. Wt: 341.32 g/mol
InChI Key: XIKYNVKEUINBGL-UHFFFAOYSA-N
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Description

4-amino-5-[[1-(carboxymethylamino)-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid is a complex organic compound that features an imidazole ring, which is a five-membered heterocyclic moiety containing nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-5-[[1-(carboxymethylamino)-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid typically involves multi-step organic reactions. One common approach is the cyclization of enamines with TMSN3, which provides 2,5-disubstituted imidazole-4-carboxylic derivatives . The reaction proceeds through a sequential removal of two nitrogen atoms from TMSN3.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to ensure high yield and purity, including the use of catalysts and controlled reaction environments.

Chemical Reactions Analysis

Types of Reactions

4-amino-5-[[1-(carboxymethylamino)-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized under specific conditions.

    Reduction: Reduction reactions can modify the functional groups attached to the imidazole ring.

    Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms in the imidazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction could produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its imidazole ring is a versatile moiety that can be functionalized to create a wide range of derivatives with different properties.

Biology

In biological research, the compound is studied for its potential as a biochemical probe. The imidazole ring is a common motif in many biologically active molecules, making this compound useful for investigating enzyme mechanisms and protein interactions.

Medicine

In medicine, derivatives of this compound are explored for their therapeutic potential. Imidazole-containing compounds have shown activities such as antibacterial, antifungal, and anticancer properties .

Industry

In the industrial sector, the compound can be used in the development of new materials, including metal-organic frameworks (MOFs) that have applications in catalysis and gas storage .

Mechanism of Action

The mechanism of action of 4-amino-5-[[1-(carboxymethylamino)-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions, influencing enzymatic activity and modulating biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4-amino-5-[[1-(carboxymethylamino)-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid apart is its specific functional groups and the potential for diverse chemical modifications. This makes it a valuable compound for developing new drugs and materials with tailored properties.

Properties

IUPAC Name

4-amino-5-[[1-(carboxymethylamino)-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N5O6/c14-8(1-2-10(19)20)12(23)18-9(3-7-4-15-6-17-7)13(24)16-5-11(21)22/h4,6,8-9H,1-3,5,14H2,(H,15,17)(H,16,24)(H,18,23)(H,19,20)(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIKYNVKEUINBGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC=N1)CC(C(=O)NCC(=O)O)NC(=O)C(CCC(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N5O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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